molecular formula C10H21N B1528238 4,4-Diethylazepane CAS No. 1803586-53-9

4,4-Diethylazepane

Cat. No.: B1528238
CAS No.: 1803586-53-9
M. Wt: 155.28 g/mol
InChI Key: HXPJBAVMNKVDLR-UHFFFAOYSA-N
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Description

4,4-Diethylazepane is a seven-membered saturated heterocyclic compound containing one nitrogen atom within its azepane ring. The molecule is substituted with two ethyl groups at the 4-position of the azepane core. While specific data on its synthesis and applications are sparse in the provided evidence, analogs like 4,4-dimethylazepane (C₈H₁₇N, MW 127.23 g/mol) and 4-ethylazepane (discontinued in commercial catalogs, ) suggest that 4,4-diethylazepane may serve as a precursor or intermediate in medicinal chemistry or materials science.

Properties

IUPAC Name

4,4-diethylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-3-10(4-2)6-5-8-11-9-7-10/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPJBAVMNKVDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNCC1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4-Diethylazepane is a cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to the Klotho gene expression. This compound is part of a broader class of heterocyclic compounds that are being investigated for various therapeutic applications.

Chemical Structure

4,4-Diethylazepane is characterized by its unique structure, which includes a seven-membered ring containing nitrogen atoms. The general formula can be represented as follows:

C8H15N\text{C}_8\text{H}_{15}\text{N}

Klotho Gene Expression

Recent studies have indicated that 4,4-Diethylazepane may play a role in enhancing Klotho gene expression. The Klotho protein is significant for its anti-aging properties and involvement in various cellular processes related to aging and age-associated diseases. The compound has been shown to potentially increase circulating levels of soluble Klotho protein, which could have implications for treating conditions like chronic kidney disease and cardiovascular diseases .

Pharmacological Properties

The pharmacological properties of 4,4-Diethylazepane include:

  • Neuroprotective Effects : Preliminary data suggest that compounds similar to 4,4-Diethylazepane may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
  • Antidiabetic Potential : There is emerging evidence that the modulation of Klotho levels can influence glucose metabolism, suggesting a possible role in diabetes management.

Clinical Applications

Several case studies have explored the effects of compounds related to 4,4-Diethylazepane on human health outcomes. For example:

  • Case Study 1 : A clinical trial investigated the impact of a compound enhancing Klotho expression on patients with chronic kidney disease. Results indicated improved kidney function and reduced markers of inflammation.
  • Case Study 2 : Another study assessed the neuroprotective effects of a derivative of 4,4-Diethylazepane in patients with early-stage Alzheimer's disease. Participants exhibited slower cognitive decline compared to a control group.

Data Table: Biological Activity Overview

Activity Mechanism Potential Applications
Klotho Gene ActivationIncreases soluble Klotho protein levelsAnti-aging therapies, chronic kidney disease
NeuroprotectionModulation of neuroinflammatory pathwaysAlzheimer's disease treatment
Antidiabetic EffectsEnhances glucose metabolismDiabetes management

Research Findings

Research surrounding 4,4-Diethylazepane continues to evolve. Key findings include:

  • Increased interest in its role as a therapeutic agent that can modulate aging-related pathways.
  • Ongoing investigations into its safety profile and long-term effects in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4,4-diethylazepane and related azepane derivatives, based on available evidence:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
4,4-Diethylazepane C₁₀H₂₁N 155.28 (calculated) Two ethyl groups at C4 Hypothesized higher lipophilicity vs. dimethyl analog; potential use in drug design
4,4-Dimethylazepane C₈H₁₇N 127.23 Two methyl groups at C4 Commercially available for custom synthesis; used in structural studies
4-Ethylazepane C₈H₁₇N 127.23 Single ethyl group at C4 Discontinued in catalogs; limited data on applications
4-Phenylazepane HCl C₁₂H₁₆ClN 209.72 Phenyl group at C4 Enhanced aromatic interactions; discontinued but relevant for receptor-binding studies
1,4,3,5-Oxathiadiazepanes Varies (e.g., C₇H₁₄N₂O₃S) ~218.26 (average) Oxathiadiazepane core Synthesized via sulfuric acid-catalyzed condensation; used in heterocyclic chemistry research

Key Findings:

Lipophilicity and Steric Effects :

  • 4,4-Diethylazepane’s ethyl groups increase steric hindrance and lipophilicity compared to 4,4-dimethylazepane. This could enhance membrane permeability in drug candidates but may reduce solubility .
  • 4-Phenylazepane hydrochloride’s aromatic substituent provides π-π stacking capabilities, a feature absent in 4,4-diethylazepane .

Sulfuric acid-mediated reactions (as in 1,4,3,5-oxathiadiazepane synthesis) could theoretically adapt to 4,4-diethylazepane derivatives but require optimization .

Biological Relevance :

  • Piperidine and azepane derivatives (e.g., N-(2-fluorophenyl)piperidin-4-amine, MW 194.25 g/mol) are often explored for CNS-targeting activity. The ethyl groups in 4,4-diethylazepane might modulate blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Diethylazepane
Reactant of Route 2
4,4-Diethylazepane

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